4-(Hydroxymethyl)-4-methyldihydro-2(3H)-furanone
Overview
Description
4-(Hydroxymethyl)-4-methyldihydro-2(3H)-furanone, commonly known as HDMF, is a natural compound that is found in various fruits and vegetables. It has gained considerable attention in the scientific community due to its potential applications in the food and pharmaceutical industries. HDMF has been shown to possess several beneficial properties, including antioxidant, antimicrobial, and anti-inflammatory effects.
Scientific Research Applications
Food Flavoring and Aroma Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its derivatives are crucial aroma chemicals, considered key flavor compounds in many fruits. Their attractive sensory properties make them highly appreciated by the food industry. These compounds are synthesized in fruits through enzymatic steps and are also products of the Maillard reaction. Advances in understanding the biosynthetic pathway leading to HDMF and its derivatives highlight their importance in developing biotechnological processes for flavor compound production (Schwab, 2013).
Biotechnological Production
The identification and characterization of enzymes involved in the biosynthesis of furanones, such as HDMF, in yeast opens avenues for the biotechnological improvement of flavors in food products like soy sauce. An enzyme encoded by YNL134C in Saccharomyces cerevisiae has been found to catalyze the formation of HDMF from Maillard reaction products, suggesting potential for enhancing flavor production in fermentation processes (Uehara et al., 2017).
Antimicrobial and Biofilm Inhibition
Research on the synthesis of 4-(hydroxymethyl)-2(5H)-furanone has led to its application in studying the inhibition of bacterial biofilm formation, particularly against Pseudomonas aeruginosa. This compound acts as a weak inhibitor of bacterial biofilm, suggesting its potential use in controlling biofilm-associated infections and in the design of anti-biofilm agents (Chen Wei-min, 2010).
properties
IUPAC Name |
4-(hydroxymethyl)-4-methyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(3-7)2-5(8)9-4-6/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNYUCNIBVLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-4-methyloxolan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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